molecular formula C24H22FN5O4S B2765997 2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide CAS No. 1358283-15-4

2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide

Cat. No.: B2765997
CAS No.: 1358283-15-4
M. Wt: 495.53
InChI Key: RBLCVJBTEMMAQE-UHFFFAOYSA-N
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Description

2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide is a potent and selective small molecule inhibitor identified in pharmacological research. This compound functions as a targeted covalent inhibitor of Bruton's Tyrosine Kinase (BTK) (Source: PubMed) . Its mechanism involves the formation of a covalent bond with a specific cysteine residue (Cys481) in the active site of BTK, leading to sustained and irreversible inhibition of kinase activity. BTK is a critical component of the B-cell receptor (BCR) signaling pathway, making it a prominent therapeutic target for the treatment of B-cell malignancies and autoimmune disorders (Source: Nature Reviews Drug Discovery) . Consequently, this compound serves as an essential research tool for investigating B-cell biology, signal transduction mechanisms, and for the preclinical evaluation of novel oncological and immunology treatment strategies. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[6-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN5O4S/c1-3-30-22-21(14(2)28-30)27-24(35-12-20(31)26-17-7-5-4-6-16(17)25)29(23(22)32)11-15-8-9-18-19(10-15)34-13-33-18/h4-10H,3,11-13H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBLCVJBTEMMAQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC4=C(C=C3)OCO4)SCC(=O)NC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide (CAS Number: 1359218-28-2) is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article delves into the biological activity of this compound, summarizing key findings from various studies and highlighting its pharmacological potential.

The molecular formula of the compound is C24H23N5O4SC_{24}H_{23}N_{5}O_{4}S with a molecular weight of approximately 495.53 g/mol. The structure includes a benzo[d][1,3]dioxole moiety, which is known for its biological activity.

Anticancer Activity

Research has indicated that derivatives of benzo[d][1,3]dioxole possess significant anticancer properties. For instance, studies have shown that compounds incorporating this moiety can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Key Findings

  • Cytotoxicity : The compound exhibited varying degrees of cytotoxicity against different cancer cell lines. For example, an analog with a similar structure demonstrated IC₅₀ values of 2.38 µM for HepG2 (liver cancer), 1.54 µM for HCT116 (colon cancer), and 4.52 µM for MCF7 (breast cancer), indicating potent anticancer activity compared to standard drugs like doxorubicin .
  • Mechanisms of Action :
    • EGFR Inhibition : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), a common target in cancer therapy. This inhibition is crucial as it can lead to reduced tumor growth and proliferation.
    • Apoptosis Induction : Flow cytometry studies indicated that the compound promotes apoptosis in cancer cells through mechanisms involving mitochondrial pathways, notably affecting proteins such as Bax and Bcl-2 .
    • Cell Cycle Arrest : The compound also causes cell cycle arrest in the G0/G1 phase, preventing cancer cells from proliferating further .

Structure-Activity Relationship (SAR)

The presence of specific functional groups in the compound's structure contributes significantly to its biological activity:

  • The benzo[d][1,3]dioxole moiety enhances lipophilicity and biological interaction.
  • The thioacetamide group is crucial for binding interactions with target proteins involved in cancer progression.

Case Studies

Several studies have focused on the synthesis and evaluation of similar compounds:

  • A study synthesized various thiourea derivatives containing benzo[d][1,3]dioxole and assessed their anticancer properties against multiple cell lines. The results indicated that these derivatives could serve as potential lead compounds for further development .
  • Another investigation explored the effects of related compounds on tumor-bearing mice, demonstrating significant reductions in tumor size and weight when treated with these derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the efficacy of pyrazolo[4,3-d]pyrimidine derivatives in cancer treatment. For instance:

  • Selectivity for CDKs : The compound exhibits selective inhibition of certain CDKs, particularly CDK4 and CDK6, which are implicated in breast cancer progression. Selective inhibitors can potentially reduce side effects compared to non-selective agents .
  • Combination Therapy : There is ongoing research into using this compound in combination with other therapies, such as radiotherapy or other chemotherapeutic agents. This approach aims to enhance therapeutic efficacy while minimizing resistance development .
  • Preclinical Studies : Preclinical models have demonstrated that compounds similar to 2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide can significantly reduce tumor growth in various cancer types, including solid tumors and hematological malignancies .

Breast Cancer Treatment

In a study involving breast cancer cell lines, the compound was found to inhibit cell proliferation effectively at low micromolar concentrations. The mechanism involved downregulation of cyclins and CDKs associated with cell cycle progression.

Neurodegenerative Diseases

Beyond oncology, derivatives of this compound have shown promise in treating neurodegenerative diseases by modulating kinase activity that affects neuronal survival and function. This application is still under investigation but presents a potential avenue for therapeutic development .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound shares structural homology with derivatives reported in and . Key differences lie in substituent positioning and functional groups (Table 1).

Table 1: Structural Comparison of Pyrazolo-Pyrimidine Derivatives

Compound Name R₁ (Position 6) R₂ (Acetamide Substituent)
Target Compound Benzo[d][1,3]dioxol-5-ylmethyl 2-fluorophenyl
2-{[1-Ethyl-6-(3-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-fluorophenyl)acetamide 3-methoxybenzyl 3-fluorophenyl
2-{[1-Ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(2-fluorophenyl)acetamide 2-methoxybenzyl 2-fluorophenyl
Key Observations:

Fluorophenyl Position: The 2-fluorophenyl group in the target compound may induce steric hindrance or alter hydrogen-bonding patterns compared to the 3-fluorophenyl isomer in ’s compound. Ortho-substitution often reduces conformational flexibility, impacting binding affinity .

Physicochemical Properties :

  • The benzo[d][1,3]dioxole group increases molecular weight (~132 g/mol) compared to methoxybenzyl (~122 g/mol), slightly elevating logP (predicted +0.3), which could improve membrane permeability but reduce aqueous solubility .

Mechanistic and Functional Comparisons

Gene Expression and Bioactivity

highlights that structurally similar compounds (Tanimoto coefficient >0.85) share significantly similar gene expression profiles in only 20% of cases, emphasizing the context-dependence of biological responses . For the target compound:

  • Hypothetical Targets : Analogous pyrazolo-pyrimidines inhibit cyclin-dependent kinases (CDKs) and phosphodiesterases (PDEs). The benzo[d][1,3]dioxole moiety may enhance selectivity for PDE4D due to its larger hydrophobic pocket compared to methoxy-substituted analogs .

Molecular Docking and Transcriptome Analysis

Studies on structurally similar natural products (e.g., oleanolic acid vs. hederagenin) demonstrate that minor structural variations (e.g., hydroxyl group position) significantly alter target binding and downstream pathways . For the target compound:

  • Predicted Interactions : Docking simulations suggest the benzo[d][1,3]dioxole group forms van der Waals contacts with Leu83 and Phe84 in PDE4D, while methoxybenzyl analogs engage in weaker hydrophobic interactions .

Q & A

Basic Research Question: What are the critical synthetic routes and reaction conditions for synthesizing this compound?

Methodological Answer:
The synthesis involves multi-step organic reactions, typically including:

  • Core Pyrazolopyrimidine Formation : Cyclization of substituted pyrazole precursors with thiourea or thioamide derivatives under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) .
  • Thioacetamide Linkage : Introduction of the thioether group via nucleophilic substitution using mercaptoacetic acid derivatives, often catalyzed by triethylamine or DBU in anhydrous dichloromethane .
  • Final Functionalization : Coupling of the fluorophenylacetamide moiety via amide bond formation, requiring carbodiimide coupling agents (e.g., EDC/HOBt) in inert atmospheres .

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